molecular formula C13H19BrN2 B1525262 5-Bromo-2-(2-ethylpiperidin-1-yl)-4-methylpyridine CAS No. 1220036-19-0

5-Bromo-2-(2-ethylpiperidin-1-yl)-4-methylpyridine

Cat. No.: B1525262
CAS No.: 1220036-19-0
M. Wt: 283.21 g/mol
InChI Key: ONQSNNIDGVCBFT-UHFFFAOYSA-N
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Description

5-Bromo-2-(2-ethylpiperidin-1-yl)-4-methylpyridine: is an organic compound with the molecular formula C₁₃H₁₉BrN₂ . It is a derivative of pyridine, characterized by the presence of a bromine atom at the 5-position, an ethyl-substituted piperidine ring at the 2-position, and a methyl group at the 4-position. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(2-ethylpiperidin-1-yl)-4-methylpyridine typically involves the following steps:

    Piperidinylation: The attachment of the 2-ethyl-1-piperidinyl group at the 2-position of the pyridine ring can be accomplished through nucleophilic substitution reactions, often using a suitable piperidine derivative and a base.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination, piperidinylation, and methylation processes, often optimized for yield and purity. These processes may utilize continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving the piperidine ring or the methyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can target the bromine atom or the pyridine ring. Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, hydrogen gas with a palladium or platinum catalyst.

    Substitution: Amines, thiols, alkoxides, and other nucleophiles in the presence of a base or catalyst.

Major Products Formed:

    Oxidation: Oxidized derivatives of the piperidine ring or methyl group.

    Reduction: Reduced derivatives of the bromine atom or pyridine ring.

    Substitution: Substituted derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

Chemistry: 5-Bromo-2-(2-ethylpiperidin-1-yl)-4-methylpyridine is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound may be used as a ligand in the study of receptor-ligand interactions. Its ability to interact with specific biological targets makes it valuable in the development of new pharmaceuticals.

Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. It may serve as a lead compound in the development of new drugs for various medical conditions.

Industry: In industrial applications, this compound may be used in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(2-ethylpiperidin-1-yl)-4-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

  • 5-Bromo-2-(2-methyl-1-piperidinyl)-4-methylpyridine
  • 5-Bromo-2-(2-ethyl-1-piperidinyl)-3-methylpyridine
  • 5-Chloro-2-(2-ethyl-1-piperidinyl)-4-methylpyridine

Uniqueness: 5-Bromo-2-(2-ethylpiperidin-1-yl)-4-methylpyridine is unique due to the specific positioning of its substituents, which confer distinct chemical and biological properties. Its bromine atom at the 5-position, combined with the ethyl-substituted piperidine ring and methyl group, differentiates it from other similar compounds and influences its reactivity and interactions.

Properties

IUPAC Name

5-bromo-2-(2-ethylpiperidin-1-yl)-4-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN2/c1-3-11-6-4-5-7-16(11)13-8-10(2)12(14)9-15-13/h8-9,11H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONQSNNIDGVCBFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C2=NC=C(C(=C2)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201227778
Record name 5-Bromo-2-(2-ethyl-1-piperidinyl)-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201227778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220036-19-0
Record name 5-Bromo-2-(2-ethyl-1-piperidinyl)-4-methylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220036-19-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-(2-ethyl-1-piperidinyl)-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201227778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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